Fmoc-DL-histidine

Description

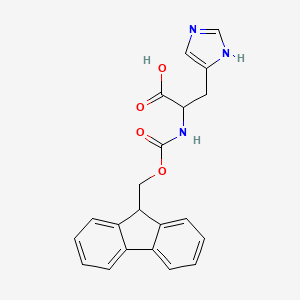

Structure

3D Structure

Properties

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1H-imidazol-5-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O4/c25-20(26)19(9-13-10-22-12-23-13)24-21(27)28-11-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,10,12,18-19H,9,11H2,(H,22,23)(H,24,27)(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIRPVCUJLVXZPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CN=CN4)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of Fmoc-DL-histidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-DL-histidine is a racemic mixture of the N-α-fluorenylmethyloxycarbonyl (Fmoc) protected form of the amino acid histidine. This derivative is a crucial building block in solid-phase peptide synthesis (SPPS), a cornerstone technique in drug discovery and development, and the creation of novel biomaterials. The Fmoc protecting group provides a base-labile shield for the alpha-amino group, allowing for sequential and controlled addition of amino acids to a growing peptide chain. The presence of the imidazole side chain in histidine residues imparts unique properties to peptides, including catalytic activity, metal chelation capabilities, and pH-responsive behavior. This technical guide provides a comprehensive overview of the chemical properties of this compound, detailed experimental protocols, and visualizations to aid researchers in its effective application.

Core Chemical Properties

This compound is a white to off-white or light yellow crystalline powder. As a racemic mixture, it contains equal amounts of Fmoc-D-histidine and Fmoc-L-histidine.

| Property | Value | Reference |

| CAS Number | 157355-76-5 | [1] |

| Molecular Formula | C₂₁H₁₉N₃O₄ | [2] |

| Molecular Weight | 377.39 g/mol | [2] |

| Appearance | White to off-white or light yellow powder | [1] |

| Purity | Typically ≥98.5% | [1] |

| Solubility | Soluble in DMF and DMSO. | [3] |

| Melting Point | While a specific melting point for the DL-form is not readily available, the L-enantiomer, Fmoc-L-histidine, has a reported melting point of 171 °C. Another derivative, Fmoc-L-His(1-Me)-OH, melts at 135-136 °C. | [4][5] |

| Storage | Store at 10°C - 25°C, protected from light. | [5] |

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely published. However, the expected spectral characteristics can be inferred from the known properties of the Fmoc group and the histidine side chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the fluorenyl group (typically in the aromatic region, ~7.2-7.8 ppm), the α-proton of the amino acid, the β-protons, and the protons of the imidazole ring.

-

¹³C NMR: The carbon NMR spectrum will display resonances for the carbons of the Fmoc group, the carbonyl carbon of the carboxylic acid, the α-carbon, the β-carbon, and the carbons of the imidazole ring.

Infrared (IR) Spectroscopy: The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups. Key expected peaks include:

-

N-H stretching of the carbamate and imidazole ring.

-

C=O stretching of the carbamate and carboxylic acid.

-

Aromatic C-H and C=C stretching from the fluorenyl and imidazole rings.

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would be expected to show the protonated molecular ion [M+H]⁺ at m/z 378.1.

Experimental Protocols

Fmoc Protection of DL-Histidine

This protocol describes a general method for the N-α-Fmoc protection of DL-histidine.

Materials:

-

DL-Histidine

-

9-fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu)

-

Sodium bicarbonate (NaHCO₃)

-

Dioxane

-

Water

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

Procedure:

-

Dissolve DL-histidine in a 10% aqueous solution of sodium bicarbonate.

-

Add a solution of Fmoc-OSu in dioxane to the histidine solution with vigorous stirring.

-

Allow the reaction to proceed at room temperature for several hours until completion, monitoring by thin-layer chromatography (TLC).

-

Once the reaction is complete, dilute the mixture with water and wash with diethyl ether to remove unreacted Fmoc-OSu and byproducts.

-

Acidify the aqueous layer to a pH of approximately 2 with 1 M HCl to precipitate the this compound.

-

Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

Solid-Phase Peptide Synthesis (SPPS) using this compound

This protocol outlines the general steps for incorporating this compound into a peptide chain on a solid support.

Materials:

-

Fmoc-protected amino acid resin (e.g., Fmoc-Gly-Wang resin)

-

This compound

-

Coupling reagent (e.g., HBTU, HATU)

-

Base (e.g., DIPEA, NMM)

-

Deprotection solution (e.g., 20% piperidine in DMF)

-

DMF (Peptide synthesis grade)

-

DCM

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc group from the N-terminal amino acid. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling:

-

Pre-activate this compound by dissolving it in DMF with a coupling reagent and a base.

-

Add the activated amino acid solution to the deprotected resin.

-

Allow the coupling reaction to proceed for 1-2 hours.

-

Wash the resin with DMF to remove excess reagents.

-

-

Capping (Optional): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF).

-

Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

Fmoc Deprotection in Solution

This protocol describes the removal of the Fmoc group from a peptide containing this compound in a solution phase.

Materials:

-

Fmoc-protected peptide

-

Acetonitrile

-

Morpholine or Piperidine

-

DCM

-

5% aqueous LiCl solution

Procedure:

-

Dissolve the Fmoc-protected peptide in acetonitrile.

-

Add morpholine or piperidine to the solution while stirring.

-

Stir the reaction at room temperature for the appropriate time (typically 1-24 hours), monitoring by LC-MS for completion.

-

Quench the reaction by adding water.

-

Extract the product with DCM.

-

Wash the combined organic phases with 5% aqueous LiCl solution.

-

Dry the organic layer with sodium sulfate and filter.

-

Evaporate the solvent to obtain the crude deprotected peptide, which can be further purified by chromatography.[6]

Signaling Pathways and Biological Relevance

This compound itself is a synthetic molecule and is not directly involved in biological signaling pathways. However, the histidine residues it introduces into peptides are of significant biological importance. The imidazole side chain of histidine has a pKa near physiological pH, allowing it to act as both a proton donor and acceptor in enzymatic catalysis. Histidine residues are frequently found in the active sites of enzymes and are crucial for the function of many proteins. Furthermore, histidine is a precursor to histamine, a key molecule in local immune responses, and carnosine, an important dipeptide with antioxidant properties.

Conclusion

This compound is an essential reagent for the synthesis of peptides containing histidine residues. Its chemical properties, particularly the base-labile nature of the Fmoc group, allow for its efficient use in solid-phase peptide synthesis. Understanding the fundamental chemical characteristics and having access to detailed experimental protocols is critical for researchers aiming to synthesize and utilize histidine-containing peptides in a variety of scientific and therapeutic applications. This guide provides a foundational resource to facilitate the successful application of this compound in the laboratory.

References

An In-depth Technical Guide to the Synthesis of Fmoc-DL-Histidine

This guide provides a comprehensive overview of the synthesis of Nα-Fmoc-DL-histidine, a critical reagent in solid-phase peptide synthesis (SPPS). The protocol details the protection of the alpha-amino group of DL-histidine using 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), reaction conditions, and purification methods. This document is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry.

Core Synthesis Protocol

The synthesis of Fmoc-DL-histidine involves the reaction of DL-histidine with an Fmoc-donating reagent under basic conditions. The imidazole side chain of histidine can also be protected, often with a trityl (Trt) or tert-butyloxycarbonyl (Boc) group, to prevent side reactions during peptide synthesis; however, this guide focuses on the primary Nα-Fmoc protection.[1]

Experimental Methodology

The following protocol is a standard procedure for the Fmoc protection of amino acids and has been adapted for DL-histidine.[2][3]

Materials:

-

DL-Histidine

-

9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

-

Sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH)

-

Dioxane or Tetrahydrofuran (THF)

-

Water

-

Diethyl ether

-

Hydrochloric acid (HCl)

Procedure:

-

Dissolution of DL-Histidine: DL-Histidine is dissolved in a solution of aqueous sodium bicarbonate or sodium hydroxide. The pH of the solution should be maintained between 8 and 10 to ensure the amino group is deprotonated and nucleophilic.[2]

-

Addition of Fmoc Reagent: The Fmoc-Cl or Fmoc-OSu is dissolved in an organic solvent such as dioxane or THF and added dropwise to the histidine solution while stirring vigorously. The reaction is typically carried out at room temperature.[2][3]

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material (DL-histidine) is consumed. This process can take several hours.

-

Workup: Once the reaction is complete, the mixture is diluted with water and washed with diethyl ether to remove any unreacted Fmoc reagent and byproducts.

-

Acidification: The aqueous layer is then acidified to a pH of approximately 1-2 with dilute hydrochloric acid. This protonates the carboxylic acid group of the this compound, causing it to precipitate out of the solution.[3]

-

Isolation and Purification: The precipitated product is collected by filtration, washed with cold water, and then dried under vacuum. Further purification can be achieved by recrystallization from an appropriate solvent system.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of Fmoc-protected histidine, based on typical laboratory-scale preparations.

| Parameter | Value | Reference |

| Reagents | ||

| DL-Histidine | 1 equivalent | - |

| Fmoc-OSu | 1.05 equivalents | [2] |

| Sodium Bicarbonate | Excess | [3] |

| Reaction Conditions | ||

| Solvent System | THF:Water (1:1 v/v) | [2][3] |

| pH | 8-10 | [2] |

| Temperature | Room Temperature | [2] |

| Reaction Time | 2-16 hours | [2][3] |

| Yield and Purity | ||

| Typical Yield | ~80% | [2][4][5] |

| Purity | >85% | [2][4][5] |

Visualizing the Synthesis

To further clarify the process, the following diagrams illustrate the chemical reaction and the experimental workflow.

Conclusion

This guide outlines a standard and reliable protocol for the synthesis of this compound. The use of Fmoc-OSu is often preferred over Fmoc-Cl due to its increased stability and lower propensity for forming undesired side products.[3] Careful control of pH during the reaction is crucial for achieving high yields. The resulting this compound is a key building block for the synthesis of peptides containing histidine residues. The potential for racemization of histidine during peptide coupling is a known issue, and the use of appropriate side-chain protecting groups and coupling reagents is important to mitigate this.[1]

References

The Role of Fmoc-DL-Histidine in Biochemical Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fmoc-DL-histidine, a derivative of the amino acid histidine, serves as a critical reagent in the field of biochemistry, particularly in the realm of peptide synthesis. The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group provides a temporary shield for the α-amino group of histidine, enabling its controlled incorporation into growing peptide chains during Solid-Phase Peptide Synthesis (SPPS). This technical guide provides an in-depth exploration of the applications of Fmoc-histidine derivatives, with a crucial distinction between the stereochemically pure Fmoc-L-histidine and the racemic mixture, this compound. A primary focus is placed on the significant challenge of racemization during peptide synthesis and the strategies employed to mitigate it. This document further details experimental considerations and presents logical workflows for the use of these compounds in biochemical research.

Core Application: Solid-Phase Peptide Synthesis (SPPS)

The predominant application of Fmoc-protected histidine is in SPPS, a cornerstone technique for the chemical synthesis of peptides and small proteins.[1][2][3][4] The Fmoc group is an α-amino protecting group that is stable under the conditions required for peptide bond formation but can be readily removed by a mild base, typically a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF).[5] This orthogonality allows for the selective deprotection of the N-terminus of the growing peptide chain, preparing it for the coupling of the next Fmoc-protected amino acid.[6]

The Critical Distinction: Fmoc-L-Histidine vs. This compound

In the synthesis of biologically active peptides, the stereochemical integrity of the constituent amino acids is paramount. The vast majority of naturally occurring and functionally relevant peptides are composed exclusively of L-amino acids. Therefore, Fmoc-L-histidine is the standard reagent for incorporating histidine residues into a target peptide sequence.

The use of This compound , a racemic mixture containing equal parts Fmoc-D-histidine and Fmoc-L-histidine, in the synthesis of a specific, biologically active peptide is generally avoided. Its incorporation would result in a heterogeneous mixture of diastereomeric peptides, which would be challenging to purify and would likely exhibit significantly altered or abolished biological activity. However, this compound may find application in specific research contexts, such as the generation of combinatorial peptide libraries for screening purposes, where the introduction of stereochemical diversity is intentional.

The Challenge of Racemization in Histidine Incorporation

Histidine is one of the most susceptible amino acids to racemization (or epimerization) during peptide synthesis.[7][8][9] This process involves the loss of stereochemical purity at the α-carbon, leading to the undesired incorporation of the D-enantiomer when starting with the L-enantiomer.[10] The imidazole ring of the histidine side chain can act as an intramolecular base, facilitating the abstraction of the α-proton of the activated amino acid, leading to the formation of a planar, achiral enolate intermediate.[10][11]

Several factors can influence the extent of racemization during the coupling of Fmoc-L-histidine:

-

Activation Method: The choice of coupling reagents and the duration of the pre-activation step are critical.[8][12]

-

Temperature: Elevated temperatures, sometimes used to overcome aggregation, can increase the rate of racemization.[13]

-

Side-Chain Protection: The nature of the protecting group on the imidazole side chain plays a crucial role in mitigating racemization.[7][11]

Strategies to Mitigate Racemization

To preserve the stereochemical integrity of the histidine residue during SPPS, several strategies have been developed:

-

Side-Chain Protecting Groups: The use of appropriate protecting groups on the imidazole nitrogen is the most effective approach. Common protecting groups include:

-

Optimized Coupling Conditions: Minimizing the pre-activation time of the Fmoc-histidine derivative can reduce the opportunity for racemization to occur.[11] The use of additives like 1-hydroxybenzotriazole (HOBt) can also suppress this side reaction.[7]

-

Microwave-Assisted SPPS: While microwave energy can accelerate peptide synthesis, it can also increase racemization. Lowering the coupling temperature during the incorporation of histidine is a strategy to limit this effect.[13]

Experimental Protocols and Methodologies

The following represents a generalized workflow for the incorporation of Fmoc-L-histidine into a peptide sequence via Fmoc-based SPPS. Specific parameters will vary depending on the peptide sequence, the resin, and the instrumentation used.

Standard Fmoc-SPPS Cycle for Histidine Incorporation

-

Resin Preparation: The synthesis begins with a solid support (resin), typically pre-loaded with the C-terminal amino acid of the target peptide. The resin is swelled in a suitable solvent, such as DMF.

-

Fmoc Deprotection: The Fmoc protecting group on the N-terminus of the resin-bound amino acid is removed by treating the resin with a solution of 20% piperidine in DMF.

-

Washing: The resin is thoroughly washed with DMF to remove the cleaved Fmoc group and excess piperidine.

-

Coupling of Fmoc-L-Histidine: The Fmoc-L-histidine derivative (with appropriate side-chain protection) is activated using a coupling reagent (e.g., HCTU, HATU, or DIC/Oxyma) in DMF and then added to the resin. The coupling reaction is allowed to proceed for a specified time.

-

Washing: The resin is washed with DMF to remove unreacted reagents and byproducts.

-

Capping (Optional): To block any unreacted amino groups on the resin, a capping step with a reagent like acetic anhydride can be performed.

-

Return to Step 2: The cycle is repeated for the subsequent amino acids in the peptide sequence.

Cleavage and Deprotection

Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed. This is typically achieved by treating the resin with a cleavage cocktail containing a strong acid, such as trifluoroacetic acid (TFA), along with scavengers to protect sensitive residues from side reactions.[3]

Data Presentation

The following table summarizes key quantitative parameters related to the use of Fmoc-histidine derivatives in peptide synthesis, as gleaned from the literature.

| Parameter | Observation | Significance | Citation(s) |

| Racemization with Fmoc-His(Trt)-OH | Can be significant, increasing with pre-activation time. | Highlights the need for optimized coupling protocols. | [11] |

| Racemization with Fmoc-His(MBom)-OH | Significantly reduced racemization compared to Trt protection, even with pre-activation. | Demonstrates the efficacy of specific side-chain protecting groups. | [11] |

| Effect of Temperature in Microwave SPPS | Lowering the coupling temperature from 80°C to 50°C limits histidine racemization. | Provides a practical method to control side reactions in accelerated synthesis. | [13] |

Visualizing Workflows and Concepts

The Fmoc Solid-Phase Peptide Synthesis Cycle

Caption: A simplified workflow of the key steps in an Fmoc-SPPS cycle for peptide elongation.

Logical Relationship of Factors Influencing Histidine Racemization

References

- 1. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 2. [PDF] Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Semantic Scholar [semanticscholar.org]

- 3. m.youtube.com [m.youtube.com]

- 4. discovery.iese.edu [discovery.iese.edu]

- 5. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 6. biosynth.com [biosynth.com]

- 7. peptide.com [peptide.com]

- 8. Collection - Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and N뱉DIC-Endcapping in Solid-Phase Peptide Synthesis through Design of Experiments and Its Implication for an Amino Acid Activation Strategy in Peptide Synthesis - Organic Process Research & Development - Figshare [acs.figshare.com]

- 9. Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and <i>N</i><sup>α</sup>-DIC-Endcapping in Solid-Phase Peptide Synthesis through Design of Experiments and Its Implication for an Amino Acid Activation Strategy in Peptide Synthesis [scite.ai]

- 10. Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS [cem.com]

- 11. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. peptide.com [peptide.com]

The Strategic Role of Fmoc-DL-Histidine in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The synthesis of complex, biologically active peptides is a cornerstone of modern drug discovery. Among the repertoire of protected amino acids utilized in solid-phase peptide synthesis (SPPS), Fmoc-DL-histidine and its derivatives play a pivotal, albeit challenging, role. The unique properties of the histidine residue—its ionizable imidazole side chain and its propensity for racemization—necessitate careful strategic planning during peptide synthesis. This technical guide provides an in-depth exploration of the role of Fmoc-histidine in drug discovery, with a focus on quantitative data, detailed experimental protocols, and the visualization of relevant biological pathways and experimental workflows.

The Critical Function of Fmoc-Histidine in Peptide Synthesis

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is fundamental to modern solid-phase peptide synthesis due to its base-lability, which allows for mild deprotection conditions that preserve the integrity of the growing peptide chain.[1] When attached to the alpha-amino group of histidine, it enables the iterative addition of this crucial amino acid into a peptide sequence.

Histidine residues are frequently incorporated into therapeutic peptides due to their unique properties. The imidazole side chain of histidine can act as a proton donor or acceptor at physiological pH, making it a key player in enzyme active sites, protein-ligand interactions, and the modulation of peptide conformation and stability.[2] Furthermore, histidine-rich peptides have been shown to exhibit enhanced cellular uptake and endosomal escape, which is a significant advantage for the delivery of peptide drugs to intracellular targets.[3][4]

However, the synthesis of histidine-containing peptides is complicated by the nucleophilic nature of the unprotected imidazole side chain and the high susceptibility of histidine to racemization during the coupling step.[2][5] The imidazole π-nitrogen can promote the enolization of activated histidine, leading to a loss of stereochemical integrity.[1] To mitigate these challenges, various strategies are employed, primarily involving the use of an additional protecting group on the imidazole side chain.

Managing Racemization: A Key Challenge

Racemization of histidine during SPPS is a significant concern as it can lead to the formation of diastereomeric impurities that are difficult to separate from the target peptide and can drastically alter its biological activity. The choice of the imidazole side-chain protecting group and the coupling conditions are critical in minimizing this side reaction. Commonly used protecting groups for the histidine side chain in Fmoc-based SPPS include Trityl (Trt), tert-butyloxycarbonyl (Boc), and 4-methoxybenzyloxymethyl (MBom).[1][6]

Recent studies have provided quantitative data on the extent of racemization with different protecting groups and under various coupling conditions. For instance, the use of Fmoc-His(Boc)-OH has been shown to significantly reduce epimerization compared to the more traditional Fmoc-His(Trt)-OH, especially at elevated temperatures used in microwave-assisted SPPS.[6]

Quantitative Data in Drug Discovery

The application of Fmoc-histidine in the synthesis of peptide drugs is best illustrated through a case study of a successful therapeutic agent. Liraglutide, a long-acting glucagon-like peptide-1 (GLP-1) receptor agonist used for the treatment of type 2 diabetes and obesity, contains a histidine residue at its N-terminus.[7] The synthesis and biological activity of Liraglutide provide a wealth of quantitative data relevant to drug discovery professionals.

Histidine Racemization in Peptide Synthesis

The following table summarizes data on the racemization of the N-terminal histidine residue during the synthesis of Liraglutide under different conditions, highlighting the impact of the side-chain protecting group and temperature.

| Fmoc-Histidine Derivative | Coupling Conditions | D-isomer Formation (%) | Reference |

| Fmoc-His(Trt)-OH | 10 min at 50 °C | 6.8 | [6] |

| Fmoc-His(Boc)-OH | 10 min at 50 °C | 0.18 | [6] |

| Fmoc-His(Trt)-OH | 2 min at 90 °C | >16 | [6] |

| Fmoc-His(Boc)-OH | 2 min at 90 °C | 0.81 | [6] |

Pharmacokinetic Properties of Liraglutide

The pharmacokinetic profile of Liraglutide, a drug synthesized using Fmoc-histidine, is crucial for its therapeutic efficacy, allowing for once-daily dosing.

| Parameter | Value | Reference |

| Bioavailability | 55% (subcutaneous) | [8] |

| Half-life | ~13 hours | [1] |

| Time to Peak Plasma Concentration | 8-12 hours | [1] |

| Metabolism | Endogenously metabolized | [7] |

| Excretion | Urine and feces as metabolites | [1] |

Potency of Liraglutide

The potency of Liraglutide at the GLP-1 receptor is a key determinant of its therapeutic effect.

| Parameter | Value | Reference |

| EC50 at GLP-1 receptor | 61 pM |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and purification of a histidine-containing peptide, using Liraglutide as a representative example.

Solid-Phase Peptide Synthesis (SPPS) of Liraglutide

This protocol outlines the manual synthesis of Liraglutide on a solid support using Fmoc/tBu chemistry.

Materials:

-

Rink Amide resin

-

Fmoc-protected amino acids (including Fmoc-His(Boc)-OH and Fmoc-Lys(Alloc)-OH)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Oxyma Pure®

-

20% Piperidine in Dimethylformamide (DMF)

-

DMF, Dichloromethane (DCM)

-

Palmitoyl-Glu(OSu)-OtBu

-

Diisopropylethylamine (DIEA)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 10 minutes. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling:

-

Pre-activate the first Fmoc-amino acid (e.g., Fmoc-Gly-OH) by dissolving it in DMF with DIC and Oxyma Pure.

-

Add the activated amino acid solution to the resin and shake for 1-2 hours.

-

Monitor the coupling reaction using a ninhydrin test.

-

Wash the resin with DMF and DCM.

-

-

Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the Liraglutide sequence, using the appropriate Fmoc-protected amino acid. For the histidine residue at the N-terminus, use Fmoc-His(Boc)-OH to minimize racemization.[6] For the lysine at position 20, use Fmoc-Lys(Alloc)-OH to allow for orthogonal deprotection of the side chain.[4][9]

-

Side-Chain Modification:

-

After the full peptide backbone is assembled, selectively remove the Alloc protecting group from the lysine side chain using a palladium catalyst.

-

Couple the palmitoyl-gamma-glutamyl moiety by treating the resin with Palmitoyl-Glu(OSu)-OtBu and DIEA in DCM.[4]

-

-

Cleavage and Global Deprotection:

-

Wash the resin with DCM and dry it.

-

Treat the resin with a cleavage cocktail of TFA/TIS/Water (e.g., 95:2.5:2.5) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

-

-

Peptide Precipitation and Isolation:

-

Filter the resin and collect the TFA solution.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash.

-

Dry the crude peptide pellet under vacuum.

-

Purification of Synthetic Liraglutide

The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Materials:

-

Crude synthetic Liraglutide

-

Water with 0.1% TFA (Solvent A)

-

Acetonitrile with 0.1% TFA (Solvent B)

-

Preparative RP-HPLC system with a C18 column

Procedure:

-

Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of Solvent A and a small amount of an organic solvent like acetonitrile or DMSO).

-

Column Equilibration: Equilibrate the preparative C18 column with a low percentage of Solvent B (e.g., 5-10%) in Solvent A.

-

Injection and Elution: Inject the dissolved crude peptide onto the column. Elute the peptide using a linear gradient of increasing Solvent B concentration.

-

Fraction Collection: Collect fractions as the peptide elutes from the column, monitoring the absorbance at 214 nm and 280 nm.

-

Analysis of Fractions: Analyze the collected fractions by analytical RP-HPLC and mass spectrometry to identify the fractions containing the pure peptide.

-

Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide as a white powder.

Visualizing Workflows and Signaling Pathways

Diagrams are invaluable tools for understanding complex experimental processes and biological mechanisms. The following diagrams, generated using the DOT language, illustrate the solid-phase peptide synthesis workflow and the signaling pathway of Liraglutide.

Experimental Workflow: Solid-Phase Peptide Synthesis (SPPS)

Caption: A generalized workflow for Fmoc-based solid-phase peptide synthesis.

Signaling Pathway: Liraglutide and the GLP-1 Receptor

Caption: The GLP-1 receptor signaling pathway activated by Liraglutide.

Conclusion

This compound is an indispensable tool in the synthesis of therapeutic peptides. While its use presents challenges, particularly with regard to racemization, strategic selection of side-chain protecting groups and optimization of coupling conditions can lead to the successful synthesis of complex and potent peptide drugs like Liraglutide. The ability to precisely incorporate histidine residues allows for the fine-tuning of a peptide's biological activity, stability, and delivery properties. A thorough understanding of the chemistry of Fmoc-histidine, coupled with robust analytical and purification techniques, is essential for advancing peptide-based drug discovery and development.

References

- 1. m.youtube.com [m.youtube.com]

- 2. Original Article [sciencehub.novonordisk.com]

- 3. Liraglutide, a human glucagon‐like peptide‐1 analogue, stimulates AKT‐dependent survival signalling and inhibits pancreatic β‐cell apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Optimized Stepwise Synthesis of the API Liraglutide Using BAL Resin and Pseudoprolines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. valhallavitality.com [valhallavitality.com]

- 6. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]

- 7. PDB-101: Diabetes Mellitus: Diabetes Mellitus: undefined: Liraglutide [pdb101.rcsb.org]

- 8. go.drugbank.com [go.drugbank.com]

- 9. pubs.acs.org [pubs.acs.org]

The Cornerstone of Modern Peptide Synthesis: An In-depth Technical Guide to Fmoc Protection of Amino Acids

For Researchers, Scientists, and Drug Development Professionals

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), a technique that has revolutionized the creation of synthetic peptides for research, diagnostics, and therapeutics.[1][2] Its widespread adoption is due to its unique base-lability, which allows for an orthogonal protection strategy with acid-labile side-chain protecting groups.[1][2] This approach, known as Fmoc/tBu chemistry, offers milder reaction conditions compared to the older Boc/Bzl strategy, enhancing the stability of sensitive peptide sequences and simplifying the overall synthesis process.[2][] This guide provides a comprehensive technical overview of the core principles, experimental protocols, and critical considerations for the successful application of Fmoc protection in peptide synthesis.

Core Principles of Fmoc Chemistry

The success of Fmoc chemistry hinges on a set of fundamental principles that ensure the efficient and precise assembly of amino acid chains.

Orthogonal Protection Strategy: The key advantage of the Fmoc group is its cleavage under mild basic conditions, typically with a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[1][4] This is in direct contrast to the acid-labile protecting groups, such as tert-butyl (tBu), tert-butyloxycarbonyl (Boc), and trityl (Trt), commonly used for the side chains of trifunctional amino acids.[1] This "orthogonality" allows for the selective removal of the Nα-Fmoc group at each cycle of peptide elongation without affecting the integrity of the side-chain protection, which is only removed at the final cleavage step with strong acid (e.g., trifluoroacetic acid - TFA).[1][2]

Reaction Mechanisms:

-

Protection: The Fmoc group is introduced onto the α-amino group of an amino acid by reaction with either 9-fluorenylmethyl-chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions.[1][5] Fmoc-OSu is often preferred due to its stability and lower propensity for side reactions.[6]

-

Deprotection: The removal of the Fmoc group proceeds via a β-elimination mechanism. A base, typically a secondary amine like piperidine, abstracts the acidic proton on the C9 carbon of the fluorenyl ring.[6][7] This initiates a cascade that results in the formation of dibenzofulvene (DBF) and the release of the free amine of the peptide, along with carbon dioxide.[6] The piperidine also acts as a scavenger for the reactive DBF, forming a stable adduct.[5]

UV Monitoring: A significant practical advantage of the Fmoc group is its strong UV absorbance around 300 nm.[1][7] The dibenzofulvene-piperidine adduct formed during deprotection also has a characteristic UV absorbance, which can be used to monitor the completion of the deprotection step in real-time, ensuring efficient and complete reactions throughout the synthesis.[8][9][10]

Quantitative Data in Fmoc Chemistry

The efficiency of Fmoc-based SPPS is highly dependent on reaction kinetics and the stability of the protecting groups. The following tables summarize key quantitative data for optimizing synthesis protocols.

| Base (in DMF) | Concentration | Half-life (t½) of Fmoc-Val deprotection | Reference |

| Piperidine | 20% (v/v) | ~6-7 seconds | [5][11] |

| Piperidine | 5% (v/v) | >99% completion in 3 minutes | [12] |

| Piperidine | 2% (v/v) | 87.9% completion in 5 minutes | [12] |

| Piperidine | 1% (v/v) | 49.6% completion in 5 minutes | [12] |

| Piperazine | 5% (v/v) | 50 seconds | [11] |

| Piperazine + DBU | 5% + 2% | < 1 minute (faster than 20% piperidine) | [11] |

| Pyrrolidine | 20% (v/v) | Comparable to piperidine in scavenging DBF | [13] |

| Dicyclohexylamine | 20% (v/v) | Inefficient DBF scavenging | [13] |

| Table 1: Kinetics of Fmoc Deprotection with Various Bases. |

| Coupling Reagent | Coupling Time | Crude Purity of G-LHRH (%) | Crude Purity of Oxytocin (%) | Reference |

| HATU | 2 x 1 min | 83.63 | 70.27 | [14] |

| HCTU | 2 x 20 min | 90.84 | 77.68 | [14] |

| COMU | 2 x 1 min | 90.84 | 77.68 | [14] |

| PyBOP | 2 x 1 min | 48.11 | 70.27 | [14] |

| TFFH | 2 x 1 min | < 25 | < 15 | [14] |

| Table 2: Comparison of Coupling Reagent Efficiency in Fmoc-SPPS. |

Key Experimental Protocols

The following are detailed methodologies for the fundamental steps in utilizing Fmoc-protected amino acids for peptide synthesis.

Protocol 1: Synthesis of Fmoc-L-Alanine (Fmoc-Ala-OH)

This protocol describes the synthesis of an Fmoc-protected amino acid using Fmoc-OSu.

Materials:

-

L-Alanine

-

10% Sodium Carbonate solution

-

Dioxane

-

N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

-

Deionized water

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Separatory funnel

Methodology:

-

Dissolve L-Alanine (1 equivalent) in 10% aqueous sodium carbonate solution.

-

In a separate flask, dissolve Fmoc-OSu (1 equivalent) in dioxane.

-

Slowly add the Fmoc-OSu solution to the L-Alanine solution while stirring vigorously at room temperature.

-

Allow the reaction to proceed overnight at room temperature.

-

After the reaction is complete, dilute the mixture with deionized water and transfer it to a separatory funnel.

-

Wash the aqueous solution three times with diethyl ether to remove unreacted Fmoc-OSu and other organic impurities.

-

Acidify the aqueous layer to a pH of approximately 2 with 1 M HCl while cooling in an ice bath. A white precipitate of Fmoc-Ala-OH will form.

-

Extract the product into diethyl ether.

-

Wash the combined organic layers with deionized water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

The product can be further purified by recrystallization. A typical yield for this reaction is over 90%.

Protocol 2: A Single Cycle of Solid-Phase Peptide Synthesis (Fmoc-SPPS)

This protocol outlines the steps for adding one amino acid to a growing peptide chain on a solid support (e.g., Wang resin).

Materials:

-

Fmoc-loaded resin (e.g., Fmoc-Gly-Wang resin)

-

DMF (N,N-dimethylformamide), peptide synthesis grade

-

20% (v/v) Piperidine in DMF

-

Fmoc-amino acid (3-5 equivalents relative to resin loading)

-

Coupling reagent (e.g., HCTU, 3-5 equivalents)

-

Base (e.g., DIPEA, 6-10 equivalents)

-

DCM (Dichloromethane)

-

Methanol

-

Solid-phase synthesis vessel

-

Shaker or nitrogen bubbler for mixing

Methodology:

-

Resin Swelling: Place the Fmoc-loaded resin in the synthesis vessel and swell in DMF for at least 30 minutes.[15]

-

Fmoc Deprotection: a. Drain the DMF. b. Add the 20% piperidine in DMF solution to the resin. c. Mix for 3 minutes. d. Drain the solution. e. Add a fresh portion of 20% piperidine in DMF and mix for 10-15 minutes.[15] f. Drain the solution.

-

Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.

-

Amino Acid Coupling: a. In a separate vial, dissolve the next Fmoc-amino acid and the coupling reagent (e.g., HCTU) in DMF. b. Add the base (e.g., DIPEA) to the amino acid solution and mix for 1-2 minutes to pre-activate. c. Add the activated amino acid solution to the resin. d. Mix for 30-60 minutes at room temperature.[16]

-

Washing: a. Drain the coupling solution. b. Wash the resin with DMF (3-5 times). c. Wash with DCM (3 times). d. Wash with Methanol (3 times). e. The resin is now ready for the next coupling cycle or for final cleavage.

Protocol 3: Monitoring Fmoc Deprotection by UV Spectroscopy

This protocol allows for the quantitative determination of resin loading or the monitoring of deprotection completion.[8][10]

Materials:

-

Sample of peptide-resin after Fmoc deprotection

-

DMF

-

UV Spectrophotometer

-

Quartz cuvette (1 cm path length)

-

Volumetric flask

Methodology:

-

After the Fmoc deprotection step (Protocol 2, step 2), collect the combined piperidine solutions in a volumetric flask of a known volume (e.g., 10 mL).

-

Dilute the solution to the mark with DMF.

-

Measure the absorbance of the solution at 301 nm using a UV spectrophotometer, with DMF as the blank.

-

Calculate the resin loading (in mmol/g) using the following formula:[10] Loading (mmol/g) = (Absorbance × Volume of flask (mL)) / (7800 M⁻¹cm⁻¹ × mass of resin (g) × 1 cm) Where 7800 M⁻¹cm⁻¹ is the molar extinction coefficient of the dibenzofulvene-piperidine adduct at 301 nm.[10]

Protocol 4: Cleavage of Peptide from Wang Resin and Side-Chain Deprotection

This protocol describes the final step of releasing the synthesized peptide from the solid support and removing the acid-labile side-chain protecting groups.

Materials:

-

Peptide-resin

-

TFA (Trifluoroacetic acid)

-

Scavengers (e.g., TIS - triisopropylsilane, DODT - 3,6-dioxa-1,8-octanedithiol, water)

-

Cold diethyl ether

-

Centrifuge and centrifuge tubes

-

Nitrogen or argon gas stream

Methodology:

-

Wash the peptide-resin with DCM and dry it under vacuum.

-

Prepare a cleavage cocktail. A common mixture is TFA/TIS/Water (95:2.5:2.5 v/v/v). The choice of scavengers depends on the amino acid composition of the peptide to prevent side reactions.[1]

-

Add the cleavage cocktail to the dried peptide-resin in a reaction vessel (approximately 10 mL per gram of resin).

-

Allow the reaction to proceed for 2-4 hours at room temperature with occasional swirling.[17]

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh TFA and combine the filtrates.

-

Precipitate the crude peptide by adding the TFA solution dropwise to a large volume (10-20 times) of cold diethyl ether.[18]

-

A white precipitate of the peptide should form.

-

Pellet the peptide by centrifugation and carefully decant the ether.

-

Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and cleavage byproducts.

-

Dry the crude peptide under a stream of nitrogen or argon gas. The peptide is now ready for purification, typically by reverse-phase HPLC.

Mandatory Visualizations

The following diagrams illustrate the key chemical transformations and workflows in Fmoc-based peptide synthesis.

Caption: Structure of an Nα-Fmoc-protected amino acid.

Caption: Mechanism of Fmoc protection of an amino acid.

Caption: Mechanism of Fmoc deprotection by piperidine.

Caption: Workflow for a single cycle of Fmoc-SPPS.

Conclusion

The Fmoc protection strategy remains the preeminent choice for solid-phase peptide synthesis due to its mild conditions, robust orthogonality, and the ability for real-time monitoring. A thorough understanding of the underlying chemical principles, coupled with optimized and validated experimental protocols, is paramount for researchers, scientists, and drug development professionals to successfully synthesize peptides of high purity and yield. By carefully controlling reaction conditions and being mindful of potential side reactions, the full potential of Fmoc chemistry can be harnessed to advance scientific discovery and the development of novel peptide-based therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. merckmillipore.com [merckmillipore.com]

- 4. Bot Detection [iris-biotech.de]

- 5. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 6. total-synthesis.com [total-synthesis.com]

- 7. chempep.com [chempep.com]

- 8. researchgate.net [researchgate.net]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

- 10. rsc.org [rsc.org]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. luxembourg-bio.com [luxembourg-bio.com]

- 15. chem.uci.edu [chem.uci.edu]

- 16. chemistry.du.ac.in [chemistry.du.ac.in]

- 17. peptide.com [peptide.com]

- 18. peptide.com [peptide.com]

Fmoc-DL-Histidine: A Comprehensive Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this guide provides an in-depth overview of Fmoc-DL-histidine, its derivatives, and their application in peptide synthesis. This document outlines key chemical data, detailed experimental protocols, and relevant biological pathways.

Core Data Presentation

The following table summarizes the key quantitative data for Fmoc-L-histidine, Fmoc-D-histidine, and several commonly used side-chain protected derivatives. The use of side-chain protecting groups on the imidazole ring of histidine is crucial to prevent side reactions and racemization during peptide synthesis.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Purity | Storage Temperature |

| Fmoc-L-histidine | 116611-64-4[1][2][3] | C₂₁H₁₉N₃O₄ | 377.39[3] | White to off-white solid[2] | ≥98% (HPLC)[2] | 2-8°C[3] |

| Fmoc-D-histidine | 157355-79-8[4][5][6][7][8] | C₂₁H₁₉N₃O₄ | 377.4[4][5] | Off-white solid[4] | ≥99% (HPLC)[4] | 0-8°C[4] |

| Fmoc-L-His(Trt)-OH | 109425-51-6[9][10][11][12] | C₄₀H₃₃N₃O₄ | 619.71[10][11] | White to off-white solid powder[9] | ≥98.0% (HPLC) | 2-8°C[12] |

| Fmoc-L-His(Boc)-OH | 81379-52-4[13][14][15][16][17] | C₂₆H₂₇N₃O₆ | 477.51[14][15] | White to off-white solid[16] | ≥95%[14] | -20°C to 4°C[16] |

| Fmoc-L-His(Fmoc)-OH | 98929-98-7[18][19][20][21][22] | C₃₆H₂₉N₃O₆ | 599.63[19] | White to off-white solid[19] | N/A | 2-8°C[22] |

Experimental Protocols

The primary application of Fmoc-histidine derivatives is in solid-phase peptide synthesis (SPPS). Below are detailed methodologies for the key steps involved.

Resin Swelling and First Amino Acid Coupling

-

Resin Swelling: The solid support (e.g., Wang resin, Rink amide resin) is swelled in a suitable solvent, typically N,N-dimethylformamide (DMF) or dichloromethane (DCM), for 1-2 hours.

-

Fmoc Deprotection (for pre-loaded resins): If the resin is pre-loaded with an Fmoc-protected amino acid, the Fmoc group is removed by treating the resin with a 20-50% solution of piperidine in DMF for 5-20 minutes. This is followed by extensive washing with DMF.

-

First Amino Acid Coupling: The first Fmoc-protected amino acid (e.g., Fmoc-L-His(Trt)-OH) is activated using a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) in the presence of an additive like N-hydroxybenzotriazole (HOBt) or Oxyma. The activated amino acid is then added to the deprotected resin and allowed to react for 1-2 hours. The completion of the coupling reaction can be monitored by a ninhydrin test.

Chain Elongation Cycle

This cycle of deprotection and coupling is repeated for each subsequent amino acid in the peptide sequence.

-

Fmoc Deprotection: The Fmoc group of the resin-bound amino acid is removed using a 20-50% solution of piperidine in DMF.

-

Washing: The resin is thoroughly washed with DMF to remove excess piperidine and the cleaved Fmoc-adduct.

-

Coupling: The next Fmoc-protected amino acid is pre-activated and coupled to the growing peptide chain as described in the first amino acid coupling step.

-

Washing: The resin is washed with DMF to remove unreacted reagents.

Cleavage and Deprotection

Once the desired peptide sequence is assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed. The choice of cleavage cocktail is critical, especially for peptides containing sensitive residues like histidine.

Standard Cleavage Cocktail (Reagent K):

-

Composition: 82.5% Trifluoroacetic acid (TFA), 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (EDT).[23]

-

Procedure:

-

The peptide-resin is washed with DCM and dried.

-

The cleavage cocktail is added to the resin (typically 10 mL per gram of resin).

-

The mixture is gently agitated for 2-4 hours at room temperature.

-

The resin is filtered, and the filtrate containing the peptide is collected.

-

The peptide is precipitated from the filtrate by adding cold diethyl ether.

-

The precipitated peptide is collected by centrifugation, washed with cold diethyl ether, and dried under vacuum.

-

Low-Odor Cleavage Cocktail (Reagent B):

-

Composition: 88% TFA, 5% phenol, 5% water, and 2% triisopropylsilane (TIS).

-

Notes: This cocktail is particularly effective for scavenging trityl groups from histidine side chains but may not be suitable for peptides containing methionine or cysteine.[24]

Mandatory Visualizations

Histidine Metabolism Pathway

Histidine is an essential amino acid with diverse metabolic fates. It can be decarboxylated to form histamine, a key mediator of allergic and inflammatory responses, or catabolized to glutamate.

References

- 1. scbt.com [scbt.com]

- 2. chemimpex.com [chemimpex.com]

- 3. FMOC-HIS-OH | 116611-64-4 [chemicalbook.com]

- 4. chemimpex.com [chemimpex.com]

- 5. scbt.com [scbt.com]

- 6. 157355-79-8 | MFCD00237022 | Fmoc-D-histidine [aaronchem.com]

- 7. FMOC-D-HIS-OH | 157355-79-8 [chemicalbook.com]

- 8. Fmoc-D-His-OH | (((9H-Fluoren-9-yl)methoxy)carbonyl)-D-histidine | Carbamates | Ambeed.com [ambeed.com]

- 9. Fmoc-His(Trt)-OH | 109425-51-6 [chemicalbook.com]

- 10. Fmoc-His(Trt)-OH | 109425-51-6 | FF15882 | Biosynth [biosynth.com]

- 11. Fmoc-His(Trt)-OH Novabiochem® | 109425-51-6 [sigmaaldrich.com]

- 12. 109425-51-6 CAS MSDS (Fmoc-His(Trt)-OH) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 13. Fmoc-His(Boc)-OH | 81379-52-4 | Benchchem [benchchem.com]

- 14. chemscene.com [chemscene.com]

- 15. Fmoc-His(Boc)-OH | C26H27N3O6 | CID 11123631 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. medchemexpress.com [medchemexpress.com]

- 17. FMOC-HIS(BOC)-OH | 81379-52-4 [chemicalbook.com]

- 18. glpbio.com [glpbio.com]

- 19. medchemexpress.com [medchemexpress.com]

- 20. Bot Detection [iris-biotech.de]

- 21. peptide.com [peptide.com]

- 22. 98929-98-7|Fmoc-His(Fmoc)-OH|BLD Pharm [bldpharm.com]

- 23. Bot Detection [iris-biotech.de]

- 24. peptide.com [peptide.com]

An In-depth Technical Guide to the Storage and Handling of Fmoc-DL-histidine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical aspects of storing and handling Nα-(9-Fluorenylmethoxycarbonyl)-DL-histidine (Fmoc-DL-histidine), a key reagent in solid-phase peptide synthesis (SPPS) for research and drug development. Proper management of this compound is essential to ensure its integrity, prevent degradation, and achieve reliable and reproducible results in peptide synthesis.

Physicochemical Properties and Storage

This compound is a white to off-white crystalline powder. Its stability is paramount for successful incorporation into peptide chains.

Table 1: Physicochemical and Storage Data for Fmoc-L-histidine

| Property | Value | Source |

| Molecular Formula | C21H19N3O4 | [1] |

| Molecular Weight | 377.39 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Storage Conditions | ||

| Short-term | Sealed in a dry environment at 2-8°C. | [1] |

| Long-term | Tightly sealed at -20°C. |

Note: Data for Fmoc-L-histidine is often used as a proxy in the absence of specific data for the DL-racemic mixture.

Solubility

The solubility of this compound is a critical factor in its application, particularly in preparing stock solutions for automated peptide synthesizers.

Table 2: Solubility of Fmoc-L-histidine

| Solvent | Solubility | Notes | Source |

| Dimethylformamide (DMF) | Slightly soluble | Sonication may be required. | [1] |

| Dimethyl sulfoxide (DMSO) | Slightly soluble | [1] | |

| Methanol | Very slightly soluble | Heating may be required. | [1] |

| N-Methyl-2-pyrrolidone (NMP)/ Dihydrolevoglucosenone (DMM) mixture | Soluble at 0.1 M | Achieved in a 40% NMP/DMM mixture. | [2] |

Handling and Safety

Standard laboratory safety protocols should be strictly adhered to when handling this compound.

Personal Protective Equipment (PPE):

-

Wear appropriate chemical-resistant gloves.

-

Use safety glasses or goggles.

-

Work in a well-ventilated area or under a fume hood to avoid inhalation of the powder.

-

Wear a lab coat.

Handling Procedures:

-

Avoid direct contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[1]

-

Prevent inhalation of the powder.[1]

-

Before opening, allow the container to warm to room temperature to prevent moisture condensation, which can degrade the compound.

-

Dispense the required amount in a clean, dry environment.

Chemical Stability and Degradation

The stability of this compound is crucial for its effective use. The primary routes of degradation involve the Fmoc protecting group and the histidine side chain.

Fmoc Group Lability

The fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group. Its removal is a fundamental step in SPPS and is typically achieved through treatment with a secondary amine, such as piperidine. This process occurs via a β-elimination mechanism.

Caption: Mechanism of Fmoc group removal by piperidine.

Side Reactions in Peptide Synthesis

During SPPS, this compound can be prone to specific side reactions that can impact the purity and yield of the final peptide.

-

Racemization: The imidazole ring of the histidine side chain can act as a base, promoting the abstraction of the α-proton of the activated carboxylic acid during coupling. This can lead to racemization, particularly with strong activating agents. The use of imidazole π-nitrogen protection, such as a trityl (Trt) group, can mitigate this issue.[3]

-

Aspartimide Formation: In sequences where histidine is adjacent to an aspartic acid residue, the risk of aspartimide formation during Fmoc deprotection is increased.[4][5]

-

Diketopiperazine Formation: At the dipeptide stage, intramolecular cyclization can occur, leading to the formation of a diketopiperazine and cleavage of the dipeptide from the resin. This is more prevalent when proline is one of the first two residues but can occur with other amino acids as well.[5][6]

Experimental Protocols

Protocol for Assessing the Stability of this compound by HPLC

This protocol outlines a method to evaluate the stability of this compound under various conditions (e.g., different temperatures and pH values).

1. Materials:

-

This compound

-

HPLC-grade solvents (acetonitrile, water, methanol)

-

Buffers of various pH (e.g., phosphate, acetate)

-

HPLC system with a UV detector

-

Analytical C18 HPLC column

2. Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile/water) at a known concentration (e.g., 1 mg/mL).

-

Aliquot the stock solution into several vials.

-

For pH stability, add appropriate buffers to the aliquots to achieve the desired pH values.

-

For thermal stability, incubate the vials at different temperatures (e.g., 4°C, 25°C, 40°C).

3. HPLC Analysis:

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Gradient: A typical gradient would be from 10% to 90% B over 20-30 minutes.

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 265 nm and 301 nm (for Fmoc group and its degradation products).[7]

-

Injection Volume: 10-20 µL

4. Data Analysis:

-

Inject samples at various time points (e.g., 0, 24, 48, 72 hours).

-

Monitor the peak area of the intact this compound peak and the appearance of any new peaks corresponding to degradation products.

-

Calculate the percentage of remaining this compound at each time point to determine the degradation rate. The degradation kinetics can often be fitted to a first-order model.[8][9][10]

References

- 1. chembk.com [chembk.com]

- 2. researchgate.net [researchgate.net]

- 3. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chempep.com [chempep.com]

- 5. peptide.com [peptide.com]

- 6. Bot Detection [iris-biotech.de]

- 7. Efficient Method for the Concentration Determination of Fmoc Groups Incorporated in the Core-Shell Materials by Fmoc–Glycine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Thermal and pH degradation kinetics of anthocyanins in natural food colorant prepared from black rice bran - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Thermal and pH degradation kinetics of anthocyanins in natural food colorant prepared from black rice bran - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Supply and Application of Fmoc-DL-Histidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis and drug development, the quality and reliable supply of amino acid derivatives are paramount. Fmoc-DL-histidine, a key building block, presents unique considerations due to the racemic nature of its DL form and the reactive imidazole side chain of histidine. This technical guide provides an in-depth overview of supplier information, experimental protocols for its use in solid-phase peptide synthesis (SPPS), and logical workflows to aid in sourcing and application.

This compound Supplier Landscape: A Comparative Analysis

Sourcing high-quality this compound is a critical first step for any research or development project. A variety of chemical suppliers offer this reagent, each with differing purity levels, available quantities, and pricing structures. To facilitate an informed decision, the following table summarizes key quantitative data from prominent suppliers.

| Supplier | Purity | Available Pack Sizes | Price (USD) | CAS Number | Notes |

| Suzhou Health Chemicals Co., Ltd. | 98.5%[1] | Inquire for details | Inquire for details | 157355-76-5 | Offers bulk quantities. |

| Chem-Impex (Fmoc-D-Histidine) | ≥ 99% (HPLC)[2] | 1g, 5g, 25g | $127.79 (1g), $488.83 (5g), $1,808.01 (25g) | 157355-79-8 | Data for the D-enantiomer is provided for reference. |

| Cayman Chemical (Fmoc-1-Methyl-L-histidine) | ≥98%[3] | Inquire for details | Inquire for details | 202920-22-7 | Data for a derivative is provided for reference. |

| Cambridge Isotope Laboratories, Inc. (L-Histidine-N-Fmoc, N-IM-trityl (¹⁵N₃, 98%)) | 95% Chemical Purity | 0.1g | $2,092.00 | 1217696-12-2 (Labeled) | Isotopically labeled for specific research applications.[4] |

Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information and to request certificates of analysis to verify purity and quality.

Strategic Supplier Selection Workflow

Choosing the right supplier involves a multi-faceted evaluation. The following workflow, represented as a DOT script, outlines a logical process for selecting a suitable this compound supplier.

Caption: A logical workflow for the selection of an this compound supplier.

Experimental Protocol: Incorporation of this compound in Solid-Phase Peptide Synthesis (SPPS)

The following section details a comprehensive protocol for the incorporation of this compound into a peptide chain using manual Fmoc-based solid-phase peptide synthesis.

Materials and Reagents:

-

This compound

-

High-quality solid support resin (e.g., Wang resin, Rink amide resin)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Piperidine, 20% (v/v) in DMF

-

Coupling reagents:

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt) or OxymaPure®

-

(Benzotriazol-1-yl-oxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP)

-

(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

-

-

N,N-Diisopropylethylamine (DIPEA)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water)

-

Diethyl ether, cold

-

Acetonitrile (ACN)

-

Water, HPLC grade

Experimental Workflow:

The following diagram, generated using the DOT language, illustrates the key steps in the SPPS workflow for incorporating this compound.

Caption: A schematic of the solid-phase peptide synthesis (SPPS) workflow.

Detailed Methodologies:

-

Resin Preparation:

-

Place the desired amount of resin in a reaction vessel.

-

Swell the resin in DMF for at least 30 minutes.

-

Drain the DMF.

-

-

Fmoc Deprotection:

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate the mixture for 5-10 minutes.

-

Drain the solution and repeat the piperidine treatment for another 5-10 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (3-5 times).

-

-

Amino Acid Coupling:

-

Pre-activation: In a separate vial, dissolve this compound (3-5 equivalents relative to the resin loading) and a coupling agent such as HOBt or OxymaPure® (3-5 equivalents) in DMF. Add the activating agent (e.g., DIC, 3-5 equivalents) and allow the mixture to pre-activate for 5-10 minutes.

-

Coupling to Resin: Add the pre-activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature. The progress of the coupling can be monitored using a ninhydrin test.

-

Note on Histidine Side Chain Protection: The imidazole side chain of histidine can be a source of side reactions, including racemization.[5] For sensitive sequences, using a side-chain protected Fmoc-L-histidine derivative (e.g., Fmoc-His(Trt)-OH or Fmoc-His(Boc)-OH) is highly recommended to minimize these issues.

-

-

Washing:

-

After the coupling is complete, drain the reaction solution.

-

Wash the resin thoroughly with DMF (3-5 times) to remove any unreacted reagents and byproducts.

-

-

Peptide Chain Elongation:

-

Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

-

-

Final Deprotection and Cleavage:

-

Once the peptide synthesis is complete, perform a final Fmoc deprotection (step 2).

-

Wash the resin with DMF, followed by DCM, and then dry the resin under vacuum.

-

Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

-

Peptide Precipitation and Purification:

-

Precipitate the peptide by adding the TFA filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide and decant the ether.

-

Wash the peptide pellet with cold ether and dry under vacuum.

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

-

Characterization:

-

Confirm the identity and purity of the final peptide product by mass spectrometry and analytical HPLC.

-

This guide provides a foundational understanding for sourcing and utilizing this compound in peptide synthesis. For specific applications, further optimization of the described protocols may be necessary. Always refer to the supplier's safety data sheet (SDS) for safe handling and disposal of all chemical reagents.

References

Methodological & Application

Application Notes and Protocols for Fmoc-DL-Histidine in Solid-Phase Peptide Synthesis (SPPS)

Audience: Researchers, scientists, and drug development professionals.

Introduction

In the realm of peptide synthesis, the incorporation of non-standard amino acids is a key strategy for the development of novel therapeutic and research agents. Fmoc-DL-histidine, a racemic mixture of the D and L enantiomers of histidine, offers a unique tool for creating diverse peptide libraries. The introduction of D-histidine into a peptide sequence can significantly enhance its resistance to enzymatic degradation, thereby increasing its in vivo half-life and therapeutic potential.[1][2] This application note provides detailed protocols and data for the use of this compound in solid-phase peptide synthesis (SPPS) for the generation of diastereomeric peptide libraries aimed at drug discovery and other life science applications.

Histidine itself is a crucial amino acid in many biological processes due to its imidazole side chain, which can act as both a proton donor and acceptor at physiological pH.[3] This property makes it a common residue in the active sites of enzymes.[3][4] The synthesis of histidine-containing peptides, however, can be challenging due to the potential for the imidazole side chain to act as a nucleophile if left unprotected.[5]

Applications of this compound in SPPS

The primary application of this compound is in the generation of peptide libraries with randomized stereochemistry at a specific histidine position. This approach is particularly valuable in:

-

Drug Discovery: Screening of diastereomeric peptide libraries can lead to the identification of lead compounds with improved pharmacological properties. The inclusion of D-amino acids can result in peptides with enhanced stability and novel binding characteristics.

-

Antimicrobial Peptide (AMP) Development: Many natural and synthetic peptides containing D-amino acids exhibit potent antimicrobial properties.[6] Synthesizing libraries of AMPs with DL-histidine can lead to the discovery of novel antibiotics that are less susceptible to bacterial proteases.

-

Epitope Mapping: Diastereomeric libraries can be used to probe the stereochemical requirements of antibody-antigen interactions.

-

Enzyme Inhibitor Screening: Creating a diverse set of peptide isomers allows for the screening of potent and selective enzyme inhibitors.

Data Presentation

The use of this compound in SPPS will result in a 1:1 mixture of diastereomeric peptides at the point of incorporation, assuming equivalent coupling efficiency of the D and L enantiomers. The following tables provide representative data for standard Fmoc-SPPS cycles, which can be applied to the synthesis with this compound.

| Parameter | Value/Range | Notes |

| Resin Loading | 0.3 - 0.8 mmol/g | The choice of resin (e.g., Rink Amide, Wang) will determine the C-terminal functionality of the peptide. |

| Scale of Synthesis | 0.1 - 1.0 mmol | The scale can be adjusted based on the required amount of the peptide library. |

| Coupling Efficiency | >99% per cycle | Monitoring of coupling completion is crucial, especially for complex sequences. |

| Final Peptide Purity | Variable (mixture) | The final product will be a mixture of diastereomers. Purification by HPLC will separate these isomers, but for initial screening, the mixture is often used directly. |

| Expected Racemization | < 0.5% per cycle | While the goal is to incorporate a racemic mixture, it's important to note that some racemization of other chiral centers can occur during synthesis.[4] |

Table 1: General Parameters for SPPS using this compound.

| Reagent | Equivalents (relative to resin loading) | Purpose |

| Fmoc-DL-His(Trt)-OH | 3 - 5 | Racemic amino acid to be incorporated. The trityl (Trt) group protects the imidazole side chain. |

| Coupling Reagent (e.g., HBTU, HATU) | 2.9 - 4.5 | Activates the carboxylic acid of the incoming amino acid for amide bond formation. |

| Base (e.g., DIPEA, NMM) | 6 - 10 | Neutralizes the reaction mixture. |

| Deprotection Reagent (e.g., 20% Piperidine in DMF) | - | Removes the Fmoc protecting group from the N-terminus of the growing peptide chain. |

| Cleavage Cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5) | - | Cleaves the completed peptide from the resin and removes side-chain protecting groups. |

Table 2: Key Reagents and their Typical Equivalents in SPPS.

Experimental Protocols

The following are detailed protocols for the manual solid-phase synthesis of a peptide library using this compound. These protocols can be adapted for automated synthesizers.

Resin Swelling

-

Place the desired amount of Rink Amide resin (e.g., 100 mg, 0.1 mmol scale) in a reaction vessel.

-

Add N-methylpyrrolidone (NMP) or dimethylformamide (DMF) to the resin (approximately 1 mL per 100 mg of resin).

-

Allow the resin to swell for at least 1 hour at room temperature with gentle agitation.

Fmoc Deprotection

-

Drain the swelling solvent from the resin.

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate the mixture for 5-10 minutes at room temperature.

-

Drain the deprotection solution.

-

Repeat the deprotection step one more time.

-

Wash the resin thoroughly with DMF (3-5 times) to remove all traces of piperidine.

Coupling of this compound

-

In a separate vial, dissolve Fmoc-DL-His(Trt)-OH (3-5 equivalents) and a coupling reagent such as HATU (2.9-4.5 equivalents) in DMF.

-

Add a base such as DIPEA (6-10 equivalents) to the amino acid solution and mix well.

-

Immediately add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.

-

If the Kaiser test is positive (blue beads), extend the coupling time or repeat the coupling step.

-

Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3-5 times).

Chain Elongation

Repeat the Fmoc deprotection (4.2) and coupling (4.3) steps for each subsequent amino acid in the peptide sequence.

Cleavage and Deprotection

-

After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with dichloromethane (DCM).

-

Dry the resin under a stream of nitrogen.

-

Prepare a cleavage cocktail, typically a mixture of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5 v/v/v).

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide from the filtrate by adding cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide.

-

Wash the peptide pellet with cold diethyl ether and dry under vacuum.

Mandatory Visualization

Workflow for Synthesis and Screening of a Diastereomeric Peptide Library

The following diagram illustrates the general workflow for synthesizing a diastereomeric peptide library using this compound and subsequent screening to identify active "hit" peptides.

Caption: Workflow for the synthesis and screening of a diastereomeric peptide library.

Signaling Pathway Implication: Inhibition of a Histidine-Dependent Enzyme

Peptides containing histidine are often involved in enzymatic reactions. A peptide library generated with this compound could be screened for inhibitors of a specific enzyme where a histidine residue in the natural substrate or the enzyme's active site is critical for its function. The following diagram illustrates a simplified signaling pathway that could be targeted by such an inhibitor.

Caption: Inhibition of a histidine-dependent enzyme by a peptide inhibitor.

Conclusion

The use of this compound in solid-phase peptide synthesis is a powerful technique for generating structural diversity in peptide libraries. This approach allows for the exploration of stereochemical space at a specific residue, which can lead to the discovery of peptides with enhanced therapeutic properties, such as increased stability and novel biological activities. The protocols outlined in this document provide a framework for the successful synthesis and subsequent screening of such diastereomeric peptide libraries, paving the way for advancements in drug discovery and biomedical research.

References

- 1. wernerlab.weebly.com [wernerlab.weebly.com]

- 2. chem.uci.edu [chem.uci.edu]

- 3. Amino Acids: Functions, Structure and Types | Technology Networks [technologynetworks.com]

- 4. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of protein acetylation patterns by deconvolution of peptide isomer mass spectra - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design and Synthesis of a Novel Cationic Peptide with Potent and Broad-Spectrum Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

Fmoc-DL-Histidine Coupling: Application Notes and Protocols for Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the coupling of Fmoc-DL-histidine in solid-phase peptide synthesis (SPPS). The unique properties of the histidine imidazole side chain present challenges, most notably a high propensity for racemization during activation. This guide offers strategies to mitigate this issue through the selection of appropriate side-chain protecting groups and coupling reagents, ensuring the synthesis of high-purity histidine-containing peptides.

Introduction to Histidine Coupling Challenges